2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(4-ethylphenyl)acetamide is a complex organic compound featuring a pyridine ring, a cyclopropyl group, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core oxadiazole structure. One common method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows for the formation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: : The oxadiazole ring can be reduced under specific conditions.
Substitution: : The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Using electrophiles like bromine or nucleophiles like ammonia.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of reduced oxadiazole derivatives.
Substitution: : Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studying its interaction with biological targets.
Medicine: : Investigating its potential as a therapeutic agent.
Industry: : Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets or pathways in the body. Understanding the exact mechanism would require detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
This compound can be compared with other similar compounds, such as:
2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine
5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one
(2S,3S)-3-{3-[2-chloro-4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}
Properties
IUPAC Name |
2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-2-13-3-8-16(9-4-13)22-17(25)12-27-18-10-7-15(11-21-18)20-23-19(24-26-20)14-5-6-14/h3-4,7-11,14H,2,5-6,12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIODHKQBPZXKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.